N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine
Description
Properties
Molecular Formula |
C21H25N7O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-N-(2-morpholin-4-ylethyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H25N7O/c1-3-7-17(8-4-1)23-20-25-19(22-11-12-28-13-15-29-16-14-28)26-21(27-20)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H3,22,23,24,25,26,27) |
InChI Key |
ZHTRWWCLHQXSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reactivity of Cyanuric Chloride
Cyanuric chloride undergoes stepwise substitution due to the decreasing electrophilicity of its chlorine atoms: the 4-position reacts first (0–5°C), followed by the 2-position (40–50°C), and finally the 6-position (80–100°C). This hierarchy enables controlled functionalization.
Stepwise Synthesis Pathways
Synthesis of N-(2-Morpholin-4-yl-ethyl)amine
The morpholinylethylamine side chain is synthesized via alkylation of morpholine with 2-chloroethylamine hydrochloride under basic conditions.
This intermediate is isolated as a free base or hydrochloride salt for subsequent use.
First Substitution: Introduction of Phenyl Groups
Cyanuric chloride is reacted with aniline in anhydrous acetone at 0°C, using triethylamine (TEA) as an acid scavenger. This replaces one chlorine atom with a phenyl group:
Second Substitution: Addition of Second Phenyl Group
The mono-substituted intermediate undergoes further reaction with aniline at 40–50°C to replace the second chlorine:
Third Substitution: Attachment of Morpholinylethylamine
The final chlorine at position 6 is displaced by N-(2-morpholin-4-yl-ethyl)amine at 80–100°C in toluene:
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined one-pot method involves simultaneous addition of two equivalents of aniline and one equivalent of morpholinylethylamine to cyanuric chloride in tetrahydrofuran (THF) at reflux. However, this approach yields lower regioselectivity (~65% purity) and requires chromatographic purification.
Use of Prefunctionalized Intermediates
Patent EP3428156A1 discloses the use of pre-synthesized triazine intermediates bearing activated leaving groups (e.g., tosylates) for coupling with amines under milder conditions. For example:
Reaction Optimization and Challenges
Solvent and Base Selection
Temperature Control
Precise temperature gradients are critical to avoid over-substitution or ring degradation. For instance, exceeding 100°C during the final substitution leads to triazine ring hydrolysis.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted aniline and mono/di-substituted byproducts.
-
Recrystallization : Ethanol/water mixtures (7:3) yield the target compound as a white crystalline solid (>95% purity).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 min, confirming >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies indicate that derivatives of triazine compounds exhibit a broad spectrum of biological activities, including anticancer effects. For instance, triazine derivatives have been reported to inhibit tumor growth in various cancer cell lines such as HeLa and MCF-7 with IC50 values below 100 μM . The specific structure of N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine contributes to its effectiveness against cancer cells by potentially interacting with cellular pathways involved in proliferation and apoptosis.
Antiviral and Antimicrobial Properties
Triazine compounds are known for their antiviral and antimicrobial activities. Research has shown that certain triazine derivatives can exhibit significant inhibition against viral replication and bacterial growth . The presence of the morpholine group in this compound may enhance its solubility and bioavailability, making it a candidate for further studies in antiviral drug development.
Organic Electronics
OLED Applications
this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). The compound exhibits deep blue fluorescence and long operational lifetimes when incorporated into OLED devices . Its unique electronic properties make it suitable for use as a dopant material in OLEDs, which are crucial for the development of efficient and high-quality display technologies.
Materials Science
Fluorescent Dyes
In materials science, this compound can serve as a fluorescent dye due to its strong photoluminescence properties. Such dyes are essential in various applications including bioimaging and sensing technologies. The compound’s stability under different environmental conditions enhances its applicability in these fields.
Case Studies
Mechanism of Action
The mechanism of action of N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Differentiators
- Morpholine Advantage : The morpholine-ethyl group in the target compound improves solubility and bioavailability compared to fully alkylated or halogenated analogs .
- Safety Profile : Unlike melamine or altretamine, the target compound’s substituents may mitigate toxicity risks .
- Versatility : The triazine core allows modular substitution for tuning reactivity (e.g., chlorine in ) or bioactivity (e.g., benzothiazole in ).
Biological Activity
N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that triazine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HCT116 (colon cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10.0 | Inhibition of angiogenesis through VEGF suppression |
These findings suggest a potential role for this compound in cancer therapy by targeting specific pathways involved in tumor growth and survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungal inhibition |
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and promote neuronal survival in cell culture models exposed to neurotoxic agents.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through the intrinsic pathway involving mitochondrial membrane potential disruption.
- Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to G2/M phase arrest.
- Antimicrobial Mechanism : The disruption of bacterial membranes and inhibition of nucleic acid synthesis contribute to its antimicrobial effects.
- Antioxidant Activity : The compound scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor volume compared to controls.
- Neuroprotection in Rodent Models : Administration in rodent models of Alzheimer's disease showed improvement in cognitive function and reduced amyloid plaque burden.
Q & A
Q. What are the optimal synthetic routes for N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution on a cyanuric chloride scaffold. Key steps include sequential amination with morpholine-ethylamine and diphenylamine derivatives. To optimize yield:
- Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilicity.
- Employ stoichiometric control (1:1 molar ratio for secondary amines) to minimize byproducts.
- Monitor reaction progress via HPLC-MS to identify intermediate phases .
- Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted to confirm substitution patterns?
- Methodological Answer :
- ¹H/¹³C NMR :
- Morpholine protons appear as a triplet (δ ~3.6–3.8 ppm, J=4.5 Hz), while ethylenic protons resonate as a multiplet (δ ~2.5–2.7 ppm).
- Aromatic protons from diphenyl groups show splitting patterns between δ 6.8–7.5 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Validate triazine ring vibrations (1560–1600 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what protocols ensure long-term storage without degradation?
- Methodological Answer :
- Stability Studies :
- Conduct accelerated degradation tests in buffers (pH 3–9) at 40°C for 14 days. Monitor via UPLC-PDA for decomposition products.
- Under acidic conditions (pH <5), hydrolysis of the triazine ring is observed.
- Storage Recommendations :
- Store in argon-sealed vials at –20°C in anhydrous DMSO or acetonitrile to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s reactivity in catalytic systems or supramolecular assemblies?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazine core (LUMO ~–1.8 eV) may act as an electron acceptor in charge-transfer complexes.
- Molecular Dynamics (MD) :
- Simulate interactions with solvents or biomolecules (e.g., proteins) to assess binding dynamics. Use AMBER or CHARMM force fields for accurate conformational sampling .
Q. What strategies resolve contradictions in experimental data regarding its binding affinities across different assay platforms (e.g., SPR vs. ITC)?
- Methodological Answer :
- Cross-Validation Protocol :
Perform surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd).
Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
Address discrepancies by adjusting assay conditions (e.g., buffer ionic strength, temperature).
- Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between platforms .
Q. What in situ analytical methods are suitable for monitoring its behavior in dynamic reaction environments (e.g., flow chemistry setups)?
- Methodological Answer :
- Inline Spectroscopy :
- Use Raman spectroscopy with fiber-optic probes to track triazine ring vibrations (1560 cm⁻¹) during continuous-flow synthesis.
- Mass Spectrometry Coupling :
- Integrate APCI-MS with microreactors for real-time detection of intermediates.
- Process Analytical Technology (PAT) : Implement feedback loops to adjust residence time or temperature based on spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
